molecular formula C19H22N4O2 B12762847 (E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine CAS No. 155271-65-1

(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine

Cat. No.: B12762847
CAS No.: 155271-65-1
M. Wt: 338.4 g/mol
InChI Key: VSGRBAWAFOQLMA-OUKQBFOZSA-N
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Description

(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with xanthine derivatives, which are then modified through a series of chemical reactions.

    Alkylation: The xanthine core is alkylated at the 1 and 3 positions using ethyl iodide in the presence of a base such as potassium carbonate.

    Methylation: The 7 position is methylated using methyl iodide.

    Styryl Group Introduction: The alpha-methylstyryl group is introduced at the 8 position through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the styryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular activity. This modulation can result in stimulant effects, similar to other xanthine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for research and industrial applications, differentiating it from other xanthine derivatives.

Properties

CAS No.

155271-65-1

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1,3-diethyl-7-methyl-8-[(E)-1-phenylprop-1-en-2-yl]purine-2,6-dione

InChI

InChI=1S/C19H22N4O2/c1-5-22-17-15(18(24)23(6-2)19(22)25)21(4)16(20-17)13(3)12-14-10-8-7-9-11-14/h7-12H,5-6H2,1-4H3/b13-12+

InChI Key

VSGRBAWAFOQLMA-OUKQBFOZSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C(=C/C3=CC=CC=C3)/C)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C(=CC3=CC=CC=C3)C)C

Origin of Product

United States

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